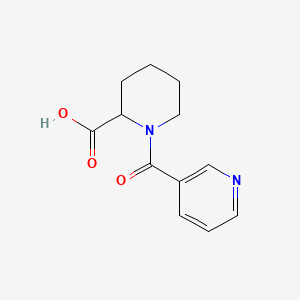

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid

Description

The exact mass of the compound 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQWUONIXFUCPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585507 |

Source

|

| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-59-2 |

Source

|

| Record name | 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a molecule incorporating pharmacologically significant pyridine and piperidine scaffolds, presents a compelling case for a rigorous, multi-technique analytical approach.[1][2] This guide provides a comprehensive, field-proven framework for the unambiguous determination of its structure. We move beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretation strategies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction: The Molecule and the Mandate

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: ~234.25 g/mol ) is a heterocyclic compound featuring a piperidine ring acylated at the nitrogen atom with a nicotinoyl (pyridine-3-carbonyl) group.[3][4][5] The presence of a carboxylic acid at the C2 position of the piperidine ring introduces a key functional handle and a stereocenter. Molecules containing these structural motifs are of significant interest in medicinal chemistry, with some derivatives showing potential as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[3]

Given its potential biological activity, the absolute confirmation of its covalent structure and an understanding of its conformational preferences are paramount. An error in structural assignment can invalidate biological data and derail a research program. This guide, therefore, presents an integrated analytical workflow designed to provide irrefutable proof of structure.

The Strategic Approach: An Integrated Spectroscopic Workflow

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic and complementary nature of multiple spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity and stereochemistry.

The logical flow of this process is outlined below. Each step provides critical information that informs the next, culminating in a fully validated structure.

Caption: Workflow for Structural Elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Core Objective: To confirm the molecular weight and elemental composition, and to gain preliminary structural clues from fragmentation patterns.

The first critical question in any elucidation is "What is the mass?". High-resolution mass spectrometry (HRMS) provides an exact mass, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol (EI-MS)

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing a structural fingerprint.[6]

-

Analysis: Acquire the spectrum over a mass range of m/z 50-350.

Data Interpretation: Deconstructing the Molecule

-

Molecular Ion (M⁺•): The highest mass peak in the EI spectrum (excluding isotopes) corresponds to the intact molecule. For C₁₂H₁₄N₂O₃, the exact monoisotopic mass is 234.1004 Da.[4] The presence of this peak immediately validates the molecular weight.

-

The Nitrogen Rule: The even nominal molecular weight (234) is consistent with the presence of an even number of nitrogen atoms (two), providing an internal check on the proposed formula.[7]

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable fragments. In the mass spectrum of a carboxylic acid derivative, the most common fragmentation is the cleavage of the C-Y bond to form a stable acylium ion.[8]

| Predicted m/z | Fragment Structure/Identity | Rationale for Formation |

| 234 | [C₁₂H₁₄N₂O₃]⁺• | Molecular Ion (Parent Peak) |

| 189 | [M - COOH]⁺ | Loss of the carboxylic acid radical |

| 123 | [Pyridine-C(O)NH-CH]⁺• | Cleavage within the piperidine ring |

| 106 | [Pyridine-C≡O]⁺ | Key Fragment: Alpha-cleavage of the amide C-N bond, forming the stable nicotinoyl acylium ion. This is often a base peak.[8] |

| 78 | [C₅H₄N]⁺ | Fragmentation of the nicotinoyl group, loss of CO |

FTIR Spectroscopy: Identifying the Chemical Bonds

Core Objective: To rapidly and non-destructively identify the functional groups present in the molecule.

FTIR spectroscopy is an essential tool for confirming the presence of the carbonyls (amide and carboxylic acid) and the O-H and N-H bonds, which are defining features of the target structure.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Data Interpretation: The Vibrational Fingerprint

The FTIR spectrum should display characteristic absorption bands that confirm the key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2950 - 2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1720 | C=O stretch | Carboxylic Acid Carbonyl. [9][10] |

| ~1660 | C=O stretch | Tertiary Amide Carbonyl ("Amide I band"). [11][12] This is at a lower frequency than the acid due to resonance with the nitrogen lone pair. |

| 1600 - 1450 | C=C, C=N stretches | Aromatic Ring (Pyridine) |

| ~1250 | C-N stretch | Amide |

The clear separation of the two distinct C=O stretching frequencies is a critical piece of evidence confirming the presence of both the carboxylic acid and the amide functionalities.

NMR Spectroscopy: The Definitive Structural Map

Core Objective: To unambiguously determine the carbon-hydrogen framework and the precise connectivity of all atoms.

NMR is the most powerful technique for de novo structure elucidation. A combination of 1D and 2D experiments provides a complete picture of the molecule's covalent structure.

Experimental Protocol (Solution-State NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of the exchangeable carboxylic acid proton.

-

Experiments: Acquire the following spectra on a 400 MHz or higher spectrometer:

-

¹H NMR

-

¹³C NMR

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H and ¹³C NMR: Assigning the Atoms

-

¹H NMR Spectrum:

-

Aromatic Region (δ 7.5-9.0 ppm): Four protons corresponding to the 3-substituted pyridine ring. The proton at C2 of the pyridine ring will be the most deshielded.

-

Aliphatic Region (δ 1.5-5.0 ppm): Nine protons from the piperidine ring. These signals will likely be complex and overlapping. The proton at C2 of the piperidine ring (methine proton) will be significantly deshielded due to its proximity to the nitrogen and the two carbonyl groups.

-

Acidic Proton (δ > 10 ppm): One broad, exchangeable proton from the carboxylic acid.[11]

-

-

¹³C NMR Spectrum:

-

Carbonyl Region (δ 160-180 ppm): Two distinct signals for the amide and carboxylic acid carbonyl carbons.[8]

-

Aromatic Region (δ 120-155 ppm): Five signals for the pyridine ring carbons.

-

Aliphatic Region (δ 20-65 ppm): Five signals for the piperidine ring carbons. The C2 carbon will be the most deshielded in this region.

-

2D NMR: Connecting the Pieces

While 1D NMR identifies the pieces, 2D NMR shows how they are connected.

-

COSY: This experiment reveals proton-proton couplings, allowing the tracing of the spin systems. It will clearly show the connectivity from H2 through H6 within the piperidine ring and the separate coupling network of the four pyridine protons.

Caption: Key ¹H-¹H COSY correlations.

-

HSQC: This experiment maps each proton directly to the carbon it is attached to. After running HSQC, every signal in the ¹H spectrum (except the acidic proton) will be definitively assigned to a specific carbon signal.

-

HMBC: This is the ultimate connectivity experiment, showing correlations between protons and carbons that are 2 or 3 bonds away. It is the key to linking the separate structural fragments.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. ijnrd.org [ijnrd.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, also known by its synonyms 1-Nicotinoylpiperidine-2-carboxylic acid and N-nicotinoyl pipecolic acid, is a heterocyclic organic compound featuring a scaffold that merges structural motifs from both pyridine and piperidine.[1][2] This molecule, with the chemical formula C₁₂H₁₄N₂O₃, holds significant interest for researchers in medicinal chemistry and drug development.[1][3] Its structure combines a biologically relevant pyridine ring, an amide linkage, and a pipecolic acid (piperidine-2-carboxylic acid) core, making it a versatile building block and a subject of investigation for potential pharmacological activity.[3][4]

The pyridine carboxylic acid framework is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[5] The incorporation of a piperidine ring adds conformational complexity and introduces a chiral center, which is often critical for specific receptor binding. This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The fundamental identity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The structure consists of a piperidine-2-carboxylic acid moiety where the piperidine nitrogen is acylated by a pyridine-3-carbonyl group (a nicotinoyl group). This creates a stable tertiary amide bond.

Caption: Core structural components of the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 67691-59-2 | [1][3] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 234.25 g/mol | [1][3] |

| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | [1] |

| Physical Form | Solid | |

| InChI Key | JRQWUONIXFUCPM-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | [1] |

Chemical Synthesis

The most direct and logical synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid involves the N-acylation of piperidine-2-carboxylic acid with an activated form of pyridine-3-carboxylic acid (nicotinic acid). The direct reaction between a carboxylic acid and a secondary amine to form an amide is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. A common and effective method is the conversion of nicotinic acid to nicotinoyl chloride.

Rationale for Synthetic Strategy

-

Activation of Carboxylic Acid: Nicotinic acid is converted to nicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7] This replaces the hydroxyl group with a highly reactive chloro group, making the carbonyl carbon much more susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The secondary amine of piperidine-2-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride.

-

Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to the reaction mixture to neutralize the generated HCl, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.

Sources

- 1. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Pyridinylcarbonyl)-2-piperidine-carboxylic acid | 67691-59-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | 67691-57-0 [smolecule.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a heterocyclic compound featuring a nicotinoyl moiety appended to a pipecolic acid scaffold. The document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for its preparation. The primary strategy discussed involves the synthesis of the piperidine precursor via catalytic hydrogenation, followed by a highly efficient amide coupling reaction with an activated nicotinic acid derivative. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible methodology.

Introduction

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ) is a bifunctional organic molecule that integrates the structural features of both nicotinic acid (a pyridine derivative) and pipecolic acid (a piperidine derivative).[1][2][3] This unique combination makes it a versatile scaffold in medicinal chemistry and drug discovery. The piperidine ring provides a rigid, non-aromatic framework, while the pyridine moiety offers opportunities for hydrogen bonding and π-stacking interactions, which are critical for molecular recognition at biological targets.[1] Understanding its synthesis is fundamental for creating libraries of analogous compounds for structure-activity relationship (SAR) studies. This guide details a primary synthetic route based on classic, reliable organic transformations.

Retrosynthetic Analysis

The most logical disconnection for retrosynthesis is at the amide bond, as this is the most synthetically accessible linkage to form. This approach breaks the target molecule down into two commercially available or readily synthesizable precursors: pyridine-3-carboxylic acid (nicotinic acid) and piperidine-2-carboxylic acid (pipecolic acid).

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

While both nicotinic acid and pipecolic acid are commercially available, understanding their synthesis from more fundamental starting materials provides a more complete picture for process development.

Synthesis of Piperidine-2-carboxylic Acid (Pipecolic Acid)

Pipecolic acid is the saturated heterocyclic analogue of picolinic acid.[4] A highly efficient and industrially scalable method for its synthesis is the catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid).[5]

Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst provides a surface for the reaction, weakening the H-H bond and facilitating the addition of hydrogen across the double bonds of the pyridine ring.

A representative protocol based on established methodologies is as follows:[6]

Experimental Protocol: Catalytic Hydrogenation of Picolinic Acid

-

Reactor Setup: To a high-pressure hydrogenation vessel, add pyridine-2-carboxylic acid, deionized water (as solvent, approx. 5-8 parts by weight), and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5% by weight of the starting material).

-

Inerting: Seal the vessel and purge the system multiple times with nitrogen gas to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 MPa.

-

Reaction: Heat the mixture to 90-100 °C while stirring vigorously to ensure efficient contact between the reactants, solvent, and catalyst. Maintain the reaction for 3-4 hours, monitoring hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the aqueous filtrate under reduced pressure to remove about 50% of the water. Cool the concentrated solution and add methanol to precipitate the piperidine-2-carboxylic acid. Further cooling to 0-5 °C will maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield pure piperidine-2-carboxylic acid.

Core Synthesis Pathway: Amide Bond Formation

The central transformation is the formation of an amide bond between the carboxylic acid of nicotinic acid and the secondary amine of pipecolic acid. Direct condensation is inefficient; therefore, the carboxylic acid must be activated. The most common and robust method is conversion to an acyl chloride intermediate, followed by a Schotten-Baumann reaction.

Caption: Overall workflow for the amide coupling synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the highly reactive acyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion according to Le Châtelier's principle. The basic nitrogen on the pyridine ring is also protonated by the generated HCl, yielding the hydrochloride salt.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize acidic gases.

-

Reagents: Add dry nicotinic acid to the flask. Slowly add an excess of thionyl chloride (SOCl₂) (approx. 3-5 equivalents), which can also serve as the solvent. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting solid, nicotinoyl chloride hydrochloride, is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Acylation of Pipecolic Acid (Schotten-Baumann Reaction)

Causality: This reaction occurs under basic aqueous conditions. The base (e.g., NaOH) serves two critical functions: it deprotonates the amine of pipecolic acid, increasing its nucleophilicity, and it neutralizes the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Substrate Preparation: In a separate flask, dissolve piperidine-2-carboxylic acid in a solution of 1-2 M sodium hydroxide (NaOH) in water, using approximately 2.5-3.0 equivalents of base. Cool this solution in an ice bath to 0-5 °C.

-

Coupling Reaction: Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in a dry, inert organic solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, vigorously stirring aqueous solution of pipecolic acid over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 using concentrated hydrochloric acid (HCl). The target product, which has a free carboxylic acid, will precipitate out of the solution as a solid.

-

Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or ether.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Alternative Methodologies: Peptide Coupling Reagents

For substrates that may be sensitive to the harsh conditions of acyl chloride formation (e.g., acid-labile protecting groups), modern peptide coupling reagents offer a milder and highly efficient alternative.[7]

-

Principle: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ. The activated species then reacts with the amine to form the amide bond under neutral or slightly basic conditions, often at room temperature. This one-pot procedure avoids the need to handle highly reactive and corrosive intermediates like thionyl chloride.[8]

Product Characterization and Data

The final product should be a solid at room temperature.[9] Proper characterization is essential to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2][3] |

| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | [2] |

| CAS Number | 67691-59-2 | [2][9] |

| Physical Form | Solid | [9] |

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch (typically ~1630-1680 cm⁻¹) and the carboxylic acid O-H and C=O stretches.

-

Melting Point: To assess the purity of the final compound.

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acids and Bases: Concentrated HCl and NaOH solutions are corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Final Product: The target compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][9] Standard laboratory safety practices should be followed when handling the material.

Conclusion

The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is reliably achieved through a two-part strategy: the synthesis of the pipecolic acid precursor via catalytic hydrogenation, followed by the activation of nicotinic acid to its acyl chloride and subsequent coupling under Schotten-Baumann conditions. This methodology is robust, scalable, and relies on well-understood chemical principles, making it a cornerstone protocol for accessing this valuable chemical scaffold. For more sensitive applications, modern coupling reagents provide a milder and equally effective alternative.

References

-

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 . PubChem. Available at: [Link]

-

1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3) - PubChemLite . PubChemLite. Available at: [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. Google Patents.

- US1617332A - Process for the manufacture of pyridine-3-carboxylic acid amides - Google Patents. Google Patents.

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central . PubMed Central. Available at: [Link]

-

Optimized amide bond reaction using heterocyclic compounds and carboxylic acid . EurekAlert!. Available at: [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. Google Patents.

-

The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid† - ResearchGate . ResearchGate. Available at: [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. Google Patents.

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

Pipecolic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Pyridinecarboxylic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH . National Institutes of Health. Available at: [Link]

- Preparation of nicotinic acid amide - US2280040A - Google Patents. Google Patents.

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI . MDPI. Available at: [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI . MDPI. Available at: [Link]

-

Picolinic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis of 2-piperidine carboxylic acid - PrepChem.com . PrepChem.com. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]

- 9. 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | 67691-59-2 [sigmaaldrich.com]

A Technical Guide to 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS: 67691-59-2): Synthesis, Characterization, and Potential Applications

Section 1: Introduction and Overview

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, registered under CAS number 67691-59-2, is a heterocyclic organic compound that stands at the intersection of pharmaceutical and agrochemical research. Structurally, it is an amide formed between nicotinic acid (pyridine-3-carboxylic acid) and pipecolic acid (piperidine-2-carboxylic acid). This unique combination of a pyridine moiety, a well-established pharmacophore in drug discovery, and a pipecolic acid scaffold, a crucial signaling molecule in plant immunity, makes it a compound of significant scientific interest.[1][2][3]

This guide provides an in-depth technical examination of this molecule, intended for researchers, chemists, and drug development professionals. We will cover its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, outline a comprehensive workflow for its analytical characterization, and explore its known and potential biological activities. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Caption: Chemical structure and key identifiers of the topic compound.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid are summarized below. These values are critical for designing synthesis workups, selecting appropriate analytical techniques, and formulating for biological assays.

| Property | Value | Source |

| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | PubChem[4] |

| Synonyms | 1-Nicotinoylpiperidine-2-carboxylic acid, N-nicotinoyl piperidine-2-carboxylic acid | PubChem[4] |

| CAS Number | 67691-59-2 | PubChem[4] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem[4] |

| Molecular Weight | 234.25 g/mol | PubChem[1][4] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| XLogP3 | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| InChI Key | JRQWUONIXFUCPM-UHFFFAOYSA-N | PubChem[4] |

Section 3: Synthesis and Purification

The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is most logically achieved through the N-acylation of piperidine-2-carboxylic acid with an activated derivative of pyridine-3-carboxylic acid. The following two-step procedure outlines a robust pathway, starting from commercially available pyridine-2-carboxylic acid to yield the final, highly purified product.

Caption: Overall workflow for the synthesis and purification process.

Expertise & Rationale

The choice of a two-step synthesis is deliberate. While piperidine-2-carboxylic acid is commercially available, synthesizing it in-house via hydrogenation provides cost-control and ensures high purity of the key intermediate. Palladium on charcoal (Pd/C) is selected as the catalyst for its high efficiency and milder reaction conditions compared to alternatives like Raney nickel, enhancing safety and operational simplicity.[1][6] For the acylation step, using nicotinoyl chloride ensures a high-yielding and rapid reaction, driven by the formation of stable HCl, which is neutralized by a non-nucleophilic base.

Protocol 3.1: Synthesis of Piperidine-2-carboxylic Acid

This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.[6]

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with pyridine-2-carboxylic acid (1 part by weight), deionized water (5-8 parts by weight), and 10% Palladium on charcoal (Pd/C) catalyst (0.01-0.05 parts by weight).

-

Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 MPa. Begin stirring and heat the mixture to 90-100 °C.

-

Reaction Monitoring: Maintain these conditions for 3-4 hours. The reaction can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove approximately 50% of the water. Cool the concentrated solution to 30 °C and add methanol to precipitate the product. Further cool to 0-5 °C to maximize yield, then collect the solid piperidine-2-carboxylic acid by centrifugation or filtration.

Protocol 3.2: Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM to the cooled suspension over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess triethylamine, while the basic wash removes unreacted nicotinic acid.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure title compound.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence in the material's quality.

Caption: Workflow for the analytical characterization of the final product.

Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for this polar molecule. It provides the accurate mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers structural proof.[7]

Predicted Fragmentation Data:

| Ion Mode | Ion Type | Predicted m/z | Description |

|---|---|---|---|

| Positive | [M+H]⁺ | 235.11 | Protonated molecule |

| Positive | [M+Na]⁺ | 257.09 | Sodium adduct |

| Positive | Fragment | 106.04 | Nicotinoyl acylium ion [C₆H₄NO]⁺; loss of pipecolic acid |

| Negative | [M-H]⁻ | 233.09 | Deprotonated molecule |

Protocol: LC-MS Analysis

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS Detector: ESI source, positive and negative ion modes.

-

Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon-hydrogen framework, confirming its precise structure and isomerism.

Predicted Chemical Shifts:

| Nucleus | Predicted δ (ppm) | Description |

|---|---|---|

| ¹H | 10.0 - 12.0 (broad s, 1H) | Carboxylic acid proton (-COOH)[8] |

| ¹H | ~8.6 (m, 2H) | Protons on pyridine ring ortho/para to N[9] |

| ¹H | ~7.3-7.7 (m, 2H) | Other pyridine ring protons[9] |

| ¹H | ~3.5-5.0 (m, 1H) | C2-H of piperidine (α-proton) |

| ¹H | ~1.5-3.5 (m, 8H) | Remaining piperidine ring protons[10] |

| ¹³C | ~170-175 | Carboxylic acid carbonyl carbon (-C OOH)[8] |

| ¹³C | ~165-170 | Amide carbonyl carbon (-C ON-)[11] |

| ¹³C | ~123-150 | Pyridine ring carbons |

| ¹³C | ~20-60 | Piperidine ring carbons |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3500 - 2500 (broad) | O-H stretch of the hydrogen-bonded carboxylic acid[8] |

| ~1710 (strong) | C=O stretch of the carboxylic acid[8] |

| ~1650 (strong) | C=O stretch of the tertiary amide (Amide I band)[11] |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: A validated HPLC method provides quantitative purity data, typically reported as area percent. This is the industry standard for quality control.[12]

Protocol: HPLC Purity Analysis

-

LC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH ~3) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.[12]

Section 5: Biological Context and Potential Applications

The hybrid structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid suggests potential bioactivity in two distinct domains: neuroscience and plant science.

Pharmacological Potential in Neuroscience

The compound has been investigated for its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[1] NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity and memory function, but their overactivation is implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Antagonists can modulate this activity, offering therapeutic potential.

Caption: Conceptual diagram of NMDA receptor antagonism.

Relevance in Agrochemistry and Plant Science

The pipecolic acid (Pip) moiety is a well-established signaling molecule in plant immunity.[13] Pip is a lysine catabolite that accumulates upon pathogen challenge and is a central regulator of Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense state.[2][14][15] Pip primes the plant for a faster and stronger defense response, including the enhanced production of the key defense hormone salicylic acid (SA).[2][14] The N-acylation of Pip with a nicotinoyl group could modify its transport, stability, or activity, making it a candidate for novel plant defense activators.

Caption: Simplified role of Pipecolic Acid (Pip) in the SAR pathway.

Section 6: Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[4]

-

Hazard Statements:

-

Precautionary Measures:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[5] Use a chemical fume hood and appropriate personal protective equipment (PPE).

Section 7: References

-

PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). Retrieved January 17, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9), e25553. Retrieved from [Link]

-

Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9). Retrieved from [Link]

-

PubChem. (n.d.). butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Cobalt-59 atom. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Various routes of pipecolic acid biosynthesis in microorganisms. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (2022). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

-

Yasir, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved from [Link]

-

Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved January 17, 2026, from

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 17, 2026, from [Link]

-

Kawasue, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Ahadi, E. M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands. Retrieved January 17, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]

-

Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved January 17, 2026, from

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | 67691-59-2 [sigmaaldrich.com]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 10. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Biological Activity of N-nicotinoyl-DL-homoproline

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on N-nicotinoyl-DL-homoproline is not extensively available in public-domain scientific literature. This guide, therefore, presents a scientifically-grounded prediction of its biological activity based on the well-documented pharmacology of its constituent moieties—the nicotinoyl group (niacin) and homoproline (piperidine-2-carboxylic acid)—and its close structural analog, N-nicotinoyl-GABA (Picamilon).

Introduction: A Rational Approach to a Novel Nootropic Candidate

N-nicotinoyl-DL-homoproline is a synthetic molecule that conjugates nicotinic acid (niacin, Vitamin B3) with DL-homoproline (piperidine-2-carboxylic acid). This structure suggests a design aimed at enhancing the central nervous system (CNS) penetration of its constituent parts, a strategy successfully employed by its well-known analog, Picamilon (N-nicotinoyl-GABA). Picamilon was synthesized to deliver the inhibitory neurotransmitter GABA across the blood-brain barrier (BBB) by masking its polarity with the nicotinoyl group.[1][2] Upon entry into the CNS, it is believed to hydrolyze, releasing GABA and niacin to exert their respective biological effects.[1][3]

By analogy, N-nicotinoyl-DL-homoproline is hypothesized to act as a prodrug. The nicotinoyl moiety is expected to facilitate its passage across the BBB, whereupon it would hydrolyze to release nicotinic acid and homoproline. The biological activity of the parent compound would therefore be a synergistic combination of the distinct effects of these two molecules within the CNS. This guide will deconstruct these components to build a comprehensive profile of the predicted therapeutic potential of N-nicotinoyl-DL-homoproline.

Deconstruction of the Bioactive Moieties

The Nicotinoyl Moiety (Nicotinic Acid/Niacin): A Vasodilator and Neuroprotectant

Nicotinic acid is a well-characterized B vitamin with pleiotropic effects at pharmacological doses.[4] Its primary roles relevant to potential neuroactivity include:

-

Cerebral Vasodilation: Niacin is a potent vasodilator.[1] This action is partly mediated by the G protein-coupled receptor 109A (GPR109A), which, upon activation, triggers the release of prostaglandins, leading to the widening of blood vessels.[5] This effect can enhance cerebral blood flow, theoretically improving oxygen and nutrient supply to brain tissue.[6][7]

-

Neuroprotection and Neurorestoration: Studies have shown that niacin can promote neurobehavioral recovery after CNS injuries like stroke.[6] It has been found to increase synaptic plasticity, promote axon growth, and upregulate key neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[8]

-

Anti-inflammatory Effects: Activation of GPR109A in immune cells like macrophages can exert anti-inflammatory effects, which is relevant in neurodegenerative conditions where neuroinflammation is a key pathological feature.[9][10]

-

Lipid Metabolism: While a central feature of niacin's systemic effects, its ability to lower LDL and triglyceride levels while raising HDL cholesterol is also a factor in long-term cerebrovascular health, reducing the risk of atherosclerotic ischemic stroke.[4][7]

The Homoproline Moiety (Piperidine-2-carboxylic acid): A Neuromodulatory Amino Acid Analog

Homoproline, also known as pipecolic acid, is a cyclic amino acid found endogenously in the mammalian brain as a metabolite of lysine.[11] Its own biological activities are complex and suggest a role in neuromodulation:

-

CNS Presence and Binding: Specific, high-affinity binding sites for homoproline have been identified in the brain, with the highest concentrations in the cerebral cortex and thalamus.[11] This indicates that it is not an inert molecule but likely has specific neuronal targets.

-

GABAergic System Modulation: Research suggests a modulatory interaction between homoproline and the GABAergic system. The binding of homoproline to its sites can be influenced by GABA concentrations, suggesting a potential interplay between these two pathways.[11]

-

Precursor for Bioactive Molecules: As a proline analog, homoproline is a valuable building block in pharmaceutical research for developing novel drugs, particularly for neurological disorders, due to its ability to create peptides with enhanced stability.[12] Derivatives of piperidinecarboxylic acid have been investigated for anticonvulsant properties, with some acting as low-affinity antagonists at the NMDA receptor.[13]

-

Excitotoxic Potential of Derivatives: It is important to note that certain derivatives, such as cis- and trans-2,3-piperidine dicarboxylates, have demonstrated excitotoxic properties, highlighting the sensitivity of neuronal receptors to the precise structure of such molecules.[14]

Predicted Biological Activity and Mechanism of Action of N-nicotinoyl-DL-homoproline

Based on the activities of its constituent parts and its analogy to Picamilon, the biological activity of N-nicotinoyl-DL-homoproline can be predicted as a multi-target nootropic and neuroprotective agent.

Core Hypothesis: The molecule acts as a CNS-penetrating prodrug, enhancing cerebral circulation and delivering a neuromodulatory amino acid analog.

Predicted Effects:

-

Enhanced Cognitive Function: The vasodilatory effect of the nicotinoyl moiety would increase cerebral blood flow, potentially improving alertness, concentration, and processing speed.[1][2] The homoproline moiety, by modulating neuronal pathways (possibly including the GABAergic or glutamatergic systems), could contribute to improved memory and learning.[11][12]

-

Anxiolytic and Calming Effects: If homoproline potentiates or mimics GABAergic activity, the compound could produce anxiolytic (anti-anxiety) effects without the strong sedation associated with other GABA agonists. This would be similar to the reported tranquilizing properties of Picamilon.[15]

-

Neuroprotection: In scenarios of ischemic stress or neuroinflammation, the compound could offer protection through multiple mechanisms: improved blood flow from niacin,[6] anti-inflammatory actions via GPR109A,[10] and potential modulation of excitotoxicity by homoproline.

-

Mood Stabilization: By influencing cerebral blood flow and neurotransmitter systems, the compound may help stabilize mood and reduce symptoms of emotional stress.[15]

Visualizing the Predicted Mechanism of Action

Caption: Predicted mechanism of N-nicotinoyl-DL-homoproline as a CNS prodrug.

Proposed Experimental Protocols for Validation

To validate these predicted activities, a structured, multi-tiered experimental approach is necessary.

In Vitro Characterization

Objective: To confirm BBB permeability and receptor interaction.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Preparation: Prepare a donor plate with a solution of N-nicotinoyl-DL-homoproline at a known concentration. Prepare an acceptor plate with a brain-lipid-infused artificial membrane.

-

Incubation: Sandwich the two plates together and incubate for a specified period (e.g., 4-18 hours).

-

Analysis: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

-

Causality: This cell-free assay quickly establishes if the molecule has the requisite passive permeability to cross a lipid barrier mimicking the BBB. Known CNS-penetrant and non-penetrant drugs must be used as controls.

Protocol 2: Receptor Binding Assays

-

Preparation: Use membrane preparations from cell lines expressing known receptors (e.g., GPR109A, GABA-A, GABA-B, NMDA) or from rodent brain tissue.

-

Binding: Incubate the membranes with a radiolabeled ligand specific to the receptor of interest in the presence of varying concentrations of N-nicotinoyl-DL-homoproline, nicotinic acid, and homoproline.

-

Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

-

Causality: This will determine if the parent molecule or its metabolites directly interact with key neuronal receptors.

Visualizing the Experimental Workflow

Caption: A phased workflow for the experimental validation of N-nicotinoyl-DL-homoproline.

In Vivo Analysis

Objective: To confirm CNS penetration, mechanism, and behavioral effects in a living system.

Protocol 3: Rodent Pharmacokinetic/Pharmacodynamic (PK/PD) Study

-

Administration: Administer N-nicotinoyl-DL-homoproline to rodents (e.g., Sprague-Dawley rats) via oral gavage or intraperitoneal injection.

-

Sampling: At timed intervals, collect blood samples and brain tissue. For more detailed analysis, use cerebral microdialysis to sample the brain extracellular fluid.

-

Analysis: Use LC-MS/MS to quantify the concentrations of the parent compound and its hydrolyzed metabolites (nicotinic acid, homoproline) in both plasma and brain tissue/dialysate.

-

Causality: This experiment is crucial to confirm that the compound crosses the BBB in vivo and hydrolyzes as predicted, establishing the temporal relationship between drug concentration and potential effects.

Protocol 4: Behavioral Models

-

Cognitive Enhancement (Morris Water Maze): Assess spatial learning and memory in rodents treated with the compound versus a vehicle control. A reduction in the time taken to find a hidden platform over several days would indicate improved cognitive function.

-

Anxiolytic Activity (Elevated Plus Maze - EPM): An increase in the time spent in the open arms of the maze by treated animals compared to controls would suggest a reduction in anxiety-like behavior.

-

Cerebral Blood Flow (Laser Doppler Flowmetry): Measure real-time changes in cortical blood flow in anesthetized rodents following compound administration to directly validate the predicted vasodilatory effect.

Data Summary and Conclusion

The therapeutic potential of novel compounds is often predicted based on their structural relationship to known bioactive agents. N-nicotinoyl-DL-homoproline represents a logical next step in the development of nootropics based on the Picamilon prodrug strategy.

| Moiety | Known Biological Activity | Predicted Contribution to Compound |

| Nicotinoyl (Niacin) | Cerebral Vasodilation, Neuroprotection, Anti-inflammation, HDL Increase | Enhanced Cerebral Blood Flow, Cognitive Support, Neuroprotective Effects[1][6][7] |

| Homoproline | Neuromodulation, GABA System Interaction, Precursor for CNS Drugs | Anxiolysis, Mood Stabilization, Direct Neuronal Modulation[11][12] |

| Full Compound | Predicted: CNS-penetrating Prodrug | Synergistic Nootropic, Anxiolytic, and Neuroprotective Activity |

While the theoretical framework is strong, only rigorous experimental validation as outlined above can confirm these predictions. The synthesis of data from in vitro permeability, in vivo pharmacokinetics, and behavioral studies will be essential to fully elucidate the biological activity profile of N-nicotinoyl-DL-homoproline and determine its viability as a novel therapeutic agent for cognitive and neurological health.

References

- Niacin, an Old Drug, has New Effects on Central Nervous System Disease. (2010). Recent Patents on CNS Drug Discovery. [URL: https://www.ingentaconnect.com/content/ben/cnsddr/2010/00000005/00000002/art00007]

- GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Pathways.com. [URL: https://pathways.

- Picamilon. (n.d.). Grokipedia. [URL: https://www.grokipedia.com/term/picamilon]

- GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (2007). The Journal of Biological Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2064478/]

- Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. (2012). Journal of Lipid Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3435539/]

- Picamilon. (2025). Nootropics Expert. [URL: https://nootropicsexpert.com/picamilon/]

- Picamilon: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [URL: https://www.webmd.com/vitamins/ai/ingredientmono-1501/picamilon]

- Niacin for Stroke Prevention: Evidence and Rationale. (2009). Neurotherapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5084283/]

- Picamilon. (n.d.). bionity.com. [URL: https://www.bionity.com/en/encyclopedia/Picamilon.html]

- The Science of Picamilon: Understanding GABA and Niacin Synergy. (n.d.). Cognitune. [URL: https://cognitune.com/the-science-of-picamilon-understanding-gaba-and-niacin-synergy/]

- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Nutrients. [URL: https://www.mdpi.com/2072-6643/12/10/3071]

- GPR109A and Vascular Inflammation. (2014). Current Atherosclerosis Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175023/]

- How excess niacin may promote cardiovascular disease. (2024). National Institutes of Health (NIH). [URL: https://www.nih.gov/news-events/nih-research-matters/how-excess-niacin-may-promote-cardiovascular-disease]

- L-Homoproline. (n.d.). Chem-Impex. [URL: https://www.chemimpex.com/products/06443]

- Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review. (2025). Cureus. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11209351/]

- L-b-Homoproline. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/53912]

- On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. (1986). Neuroscience. [URL: https://pubmed.ncbi.nlm.nih.gov/3022248/]

- Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. (1995). Epilepsy Research. [URL: https://pubmed.ncbi.nlm.nih.gov/8542562/]

- Niacin Treatment of Stroke Increases Synaptic Plasticity and Axon Growth in Rats. (2010). Stroke. [URL: https://www.ahajournals.org/doi/10.1161/STROKEAHA.110.584489]

- Identification and characterization of pipecolic acid binding sites in mouse brain. (1985). Neurochemical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/4069352/]

- Mechanisms mediating the biologic activity of synthetic proline, glycine, and hydroxyproline polypeptides in human neutrophils. (2005). Mediators of Inflammation. [URL: https://pubmed.ncbi.nlm.nih.gov/15770064/]

- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/13/3875]

- The Multifaceted Roles of Proline in Cell Behavior. (2020). International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072935/]

- Neurobiology of piperidine: its relevance to CNS function. (1976). Advances in Biochemical Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/1015694/]

- Synthesis of proline and homoproline derivatives. (2021). ResearchGate. [URL: https://www.researchgate.

Sources

- 1. nootropicsexpert.com [nootropicsexpert.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pathwaymap.com [pathwaymap.com]

- 6. benthamopen.com [benthamopen.com]

- 7. Niacin for Stroke Prevention: Evidence and Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Picamilon [bionity.com]

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, also known as N-nicotinoyl-L-pipecolic acid, is a synthetic molecule that marries two biologically significant scaffolds: the lysine-derived cyclic amino acid, pipecolic acid, and the pyridine-3-carbonyl moiety, derived from nicotinic acid (Niacin, Vitamin B3). The convergence of these two structures suggests a complex and potentially multifaceted mechanism of action. While direct, extensive research on this specific conjugate is limited, a thorough analysis of its constituent parts and structurally related analogs allows us to propose several well-grounded, testable hypotheses regarding its biological activity.

This guide is intended for researchers, scientists, and drug development professionals. It will not merely list potential activities but will delve into the causal reasoning behind these hypotheses, propose detailed experimental protocols for their validation, and provide the necessary intellectual framework to guide future research on this promising compound.

Molecular Structure and Physicochemical Properties

Before exploring its biological action, it is essential to understand the molecule's fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| CAS Number | 67691-59-2 | [1] |

| Synonyms | 1-(3-pyridinylcarbonyl)-2-piperidinecarboxylic acid, N-nicotinoyl-DL-homoproline |

The structure features a chiral center at the 2-position of the piperidine ring, meaning it can exist as different stereoisomers. The presence of both a carboxylic acid and a pyridine ring suggests a degree of amphiphilicity, which could influence its pharmacokinetic properties.

Part 1: The Neurotransmitter Modulation Hypothesis

A compelling putative mechanism of action for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is the modulation of neurotransmitter systems, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This hypothesis is built upon substantial evidence from structurally related piperidine-2-carboxylic acid derivatives.

Scientific Rationale: The NMDA Receptor Antagonist Postulate

The piperidine-2-carboxylic acid scaffold is a well-established pharmacophore for competitive NMDA receptor antagonists. Numerous studies have demonstrated that derivatives at the 4-position of the piperidine ring can yield potent and selective antagonists. For instance, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and various 4-(tetrazolylalkyl)piperidine-2-carboxylic acids are potent and selective NMDA receptor antagonists.[2][3] These compounds function by competing with the endogenous co-agonist glycine or glutamate at its binding site on the GluN1 or GluN2 subunits of the NMDA receptor complex.

The nicotinoyl group in our target molecule is attached at the nitrogen of the piperidine ring. While different from the 4-position substitutions, this modification could still allow the core pipecolic acid structure to interact with the NMDA receptor binding pocket. The pyridine ring itself may form additional interactions, potentially influencing subtype selectivity (e.g., for GluN2A vs. GluN2B).

Furthermore, the nicotinoyl moiety is known to enhance the ability of molecules to cross the blood-brain barrier. A prominent example is Picamilon (N-nicotinoyl-γ-aminobutyric acid), a drug designed to deliver the neurotransmitter GABA into the brain.[4] This suggests that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid may have good central nervous system bioavailability, a crucial property for a potential neuromodulator.

Experimental Validation Workflow: Assessing NMDA Receptor Antagonism

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary.

1.2.1. Tier 1: In Vitro Receptor Binding Assays

Objective: To determine if the compound directly binds to the NMDA receptor.

Protocol:

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).

-

Radioligand Displacement Assay:

-

Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist, such as [³H]CPP (a competitive antagonist) or [³H]MK-801 (a non-competitive channel blocker).

-

Add increasing concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.

-

Measure the displacement of the radioligand using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. This provides a measure of binding affinity.

1.2.2. Tier 2: Electrophysiological Assays

Objective: To assess the functional effect of the compound on NMDA receptor activity.

Protocol:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

-

Patch-Clamp Electrophysiology:

-

Perform whole-cell voltage-clamp recordings.

-

Apply NMDA and its co-agonist glycine to elicit an inward current.

-

Co-apply increasing concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid with NMDA/glycine.

-

-

Data Analysis: Measure the reduction in the NMDA-evoked current. A concentration-dependent inhibition would confirm antagonist activity.

Workflow for NMDA Receptor Antagonism Validation

Caption: A tiered approach to validate the NMDA receptor antagonist hypothesis.

Part 2: The Plant Immunity Modulation Hypothesis

The structural core of the molecule, pipecolic acid, is a well-established and critical regulator of plant immunity, specifically in Systemic Acquired Resistance (SAR).[5][6] This provides a strong rationale for investigating 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid as a potential modulator of plant defense mechanisms.

Scientific Rationale: A Derivative of a Key SAR Signal

In plants, pathogen infection triggers the biosynthesis of pipecolic acid (Pip) from lysine.[5][7] Pip then accumulates in both local and distal tissues, where it acts as a signal to prime the plant for a more robust and rapid defense response upon subsequent pathogen attack.[6][8] The mechanism of Pip-mediated SAR involves the potentiation of salicylic acid (SA) biosynthesis and the induction of free radicals like nitric oxide (NO) and reactive oxygen species (ROS).[9]

The addition of a nicotinoyl group to the pipecolic acid scaffold could have several effects:

-

Altered Potency: The modification could enhance or decrease the binding affinity of the molecule to the putative Pip receptor or downstream signaling components.

-

Modified Transport: The physicochemical properties conferred by the pyridine ring might alter the molecule's ability to be transported through the plant's vascular system.

-

Increased Stability: The N-acylation could protect the pipecolic acid from metabolic degradation, potentially leading to a more sustained signaling effect.

Given that exogenous application of pipecolic acid can enhance disease resistance in plants, its nicotinoyl derivative is a prime candidate for a novel plant defense activator.[8][10]

Experimental Validation Workflow: Assessing Plant Immunity Induction

2.2.1. Tier 1: Pathogen Growth Inhibition Assays

Objective: To determine if the compound enhances plant resistance to pathogens.

Protocol:

-

Plant Material: Use a model plant such as Arabidopsis thaliana or a crop species like tobacco.

-

Compound Application: Treat plants with a solution of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid via soil drench or foliar spray. Use water or a mock solution as a control.

-

Pathogen Inoculation: After a set period (e.g., 24-48 hours), inoculate the plants with a suitable pathogen (e.g., Pseudomonas syringae).

-

Quantify Pathogen Growth: At 2-3 days post-inoculation, collect leaf samples, homogenize, and plate serial dilutions to count bacterial colony-forming units (CFUs).

-

Data Analysis: Compare the CFU counts between treated and control plants. A significant reduction in CFUs in treated plants indicates induced resistance.

2.2.2. Tier 2: Analysis of Defense Marker Genes and Metabolites

Objective: To investigate if the compound activates known plant defense signaling pathways.

Protocol:

-

Experimental Setup: Treat plants with the compound as described above.

-

Gene Expression Analysis (RT-qPCR): At various time points after treatment, harvest leaf tissue and extract RNA. Perform Reverse Transcription Quantitative PCR (RT-qPCR) to measure the expression levels of key defense-related genes (e.g., PR1 for the salicylic acid pathway).

-

Metabolite Analysis (LC-MS): Harvest leaf tissue and perform metabolite extraction. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of key defense metabolites, particularly salicylic acid.

-